molecular formula C7H6ClNO3 B7884482 Methyl 6-chloro-5-hydroxynicotinate CAS No. 91507-30-1

Methyl 6-chloro-5-hydroxynicotinate

Cat. No.: B7884482
CAS No.: 91507-30-1
M. Wt: 187.58 g/mol
InChI Key: ZDIHYBCAMKQMID-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-hydroxynicotinate: is a chemical compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with nicotinic acid or its derivatives.

  • Reaction Steps: The compound can be synthesized through a series of reactions involving chlorination and esterification. One common method involves the chlorination of 6-hydroxynicotinic acid followed by esterification with methanol.

  • Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and various alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and their derivatives.

  • Reduction Products: Amines and their derivatives.

  • Substitution Products: Alkylated derivatives of the original compound.

Scientific Research Applications

Chemistry: Methyl 6-chloro-5-hydroxynicotinate is used as an intermediate in the synthesis of more complex organic compounds. Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound is investigated for its potential therapeutic properties, particularly in the development of new drugs. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 6-chloro-5-hydroxynicotinate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

  • Methyl 5-chloro-6-hydroxynicotinate: This compound is structurally similar but differs in the position of the chlorine and hydroxyl groups.

  • Nicotinic Acid (Niacin): The parent compound from which Methyl 6-chloro-5-hydroxynicotinate is derived.

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Properties

IUPAC Name

methyl 6-chloro-5-hydroxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-5(10)6(8)9-3-4/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIHYBCAMKQMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60919689
Record name Methyl 6-chloro-5-hydroxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60919689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91507-30-1
Record name Methyl 6-chloro-5-hydroxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60919689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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